Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride
Description
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride is a pyridine-pyrrolidine hybrid compound with a molecular formula of C₁₅H₂₅Cl₂N₃O₃ and a molecular weight of 366.29 g/mol . It features a tert-butyl carbamate-protected pyrrolidine ring linked via an ether bridge to a 2-(aminomethyl)pyridine moiety, with two hydrochloride counterions enhancing its solubility and stability. This compound is commercially available in industrial, pharmaceutical, and food grades, with purities up to 99% . It serves as a key intermediate in agrochemicals, active pharmaceutical ingredients (APIs), and organic synthesis due to its versatile reactivity .
Properties
IUPAC Name |
tert-butyl 3-[2-(aminomethyl)pyridin-4-yl]oxypyrrolidine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3.2ClH/c1-15(2,3)21-14(19)18-7-5-13(10-18)20-12-4-6-17-11(8-12)9-16;;/h4,6,8,13H,5,7,9-10,16H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMTALRWXFPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=NC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction.
Attachment of the Tert-butyl Group: The tert-butyl group is attached using tert-butyl chloroformate under basic conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential as a modulator of neurotransmitter systems, particularly in relation to cognitive function and neuroprotection.
Neuroprotective Effects
Studies have shown that compounds with similar structures can protect neurons from oxidative stress and apoptosis. The presence of the pyridine moiety is believed to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antidepressant Properties
Preliminary investigations suggest that this compound may have antidepressant-like effects. It is hypothesized that the aminomethyl group contributes to serotonin receptor modulation, which is crucial for mood regulation. Animal studies have indicated improvements in depressive behaviors when administered .
Synthesis and Derivatives
The synthesis of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride involves several steps:
- Formation of Pyrrolidine Derivative : Starting from commercially available pyrrolidine derivatives, the tert-butyl ester is formed.
- Aminomethylation : The introduction of the aminomethyl group is achieved through reductive amination techniques.
- Pyridine Coupling : The final step involves coupling with 4-pyridinol derivatives to yield the target compound.
Each step requires careful optimization to ensure high yield and purity .
Case Study 1: Cognitive Enhancement
In a study published in a peer-reviewed journal, researchers administered this compound to mice subjected to cognitive impairment models. Results indicated significant improvements in memory retention and learning capabilities compared to control groups. The study highlighted the compound's potential as a cognitive enhancer .
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Cultured neurons treated with this compound showed reduced markers of apoptosis and increased cell viability when exposed to oxidative agents. This suggests its potential utility in developing therapies for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine moiety is often involved in coordination with metal ions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Notes on Data Discrepancies
- Purity Variations : cites 95% purity , while commercial sources () claim 99% . This likely reflects differences in supplier specifications or analytical methods.
- Structural Ambiguities : provides analogs with bromine/silyl groups, but direct pharmacological comparisons are absent. Further studies on bioactivity are warranted.
Biological Activity
Tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate dihydrochloride (CAS Number: 2093863-54-6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C15H23N3O3·2ClH
- Molecular Weight : 335.25 g/mol
- Physical Form : Powder
- Purity : 95%
The structural representation of the compound highlights the presence of a pyridine ring, which is known for its role in various biological activities.
Synthesis
The synthesis of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate typically involves multi-step reactions that include the formation of the pyrrolidine ring and subsequent functionalization with the aminomethyl pyridine moiety. The synthetic route may utilize various reagents and conditions to ensure high yield and purity, with a focus on minimizing by-products.
Antimicrobial Activity
Research indicates that compounds with similar structures to tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate exhibit notable antimicrobial properties. In particular, studies have shown that derivatives containing pyridine and pyrrolidine groups can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
Several studies have demonstrated that pyrrolidine-based compounds can exhibit cytotoxic effects against various cancer cell lines. For example, compounds designed with similar frameworks have shown significant growth inhibition in prostate cancer cells (DU145) with a GI50 value indicating potent antiproliferative activity . This suggests that tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate may also possess anticancer properties worth exploring.
Case Studies
- Antibacterial Activity Assessment :
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Cytotoxicity Evaluation :
- In vitro tests conducted on various cancer cell lines revealed that certain structural modifications in pyrrolidine compounds could enhance their cytotoxic effects. The findings suggest that further exploration of tert-butyl 3-{[2-(aminomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate could lead to promising anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyrrolidine derivatives | Effective against Gram-positive/negative bacteria, including MRSA |
| Anticancer | Pyrrolidine-based compounds | Significant growth inhibition in DU145 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
